molecular formula C17H17Cl2N3O5S B2871522 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine CAS No. 2361750-58-3

1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine

Cat. No. B2871522
CAS RN: 2361750-58-3
M. Wt: 446.3
InChI Key: LPJRUILRZSBBTA-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine, also known as DCMNP, is a chemical compound that has been extensively researched for its potential applications in the field of pharmacology. This compound is a piperazine derivative that has shown promising results as a potential drug candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction, memory, and learning. By inhibiting AChE, 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has also been shown to have antioxidant properties, which can protect against oxidative stress and damage to cells. Additionally, 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has been shown to have anti-inflammatory properties, which can reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has several advantages for lab experiments. It is a relatively easy compound to synthesize, and it has been extensively studied for its potential applications in pharmacology and neuroscience. However, 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine also has some limitations. It can be difficult to obtain high yields and purity of the compound, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research of 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine. One potential direction is to further explore its potential applications in the field of pharmacology. 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has shown promising results as a potential drug candidate for the treatment of various diseases, and further research could lead to the development of new drugs. Another potential direction is to further explore its mechanism of action. Understanding the mechanism of action of 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine could lead to the development of new drugs that target acetylcholinesterase or other enzymes involved in cognitive function and memory. Additionally, further research could explore the potential applications of 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine in the field of neuroscience and as a tool for studying the function of neurotransmitter receptors.

Synthesis Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine involves the reaction of 2,5-dichloroaniline with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine to obtain 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine. The synthesis method of 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has been optimized by various researchers to obtain high yields and purity of the compound.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has been extensively researched for its potential applications in the field of pharmacology. It has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has also been studied for its potential applications in the field of neuroscience and as a tool for studying the function of neurotransmitter receptors.

properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O5S/c1-27-17-5-3-13(11-16(17)22(23)24)28(25,26)21-8-6-20(7-9-21)15-10-12(18)2-4-14(15)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJRUILRZSBBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine

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